molecular formula C5H16N2+2 B1258979 N-methylputrescinium(2+)

N-methylputrescinium(2+)

Cat. No. B1258979
M. Wt: 104.19 g/mol
InChI Key: RMIVMBYMDISYFZ-UHFFFAOYSA-P
Attention: For research use only. Not for human or veterinary use.
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Description

N-methylputrescinium(2+) is dication of N-methylputrescine arising from protonation of both amino groups;  major species at pH 7.3. It has a role as a human metabolite. It is an ammonium ion derivative and an organic cation. It is a conjugate acid of a N-methylputrescine.

Scientific Research Applications

Alkaloid Production in Plant Cultures

Research indicates that the enzyme Putrescine:SAM N-methyltransferase (PMT) catalyzes the N-methylation of putrescine to form N-methylputrescine, which is a key precursor in the biosynthesis of both tropane and pyridine-type alkaloids in plants like Duboisia. Studies have shown that overexpression of the PMT gene in hairy root cultures of Duboisia hybrids resulted in increased levels of N-methylputrescine, but did not significantly affect the levels of tropane or pyridine-type alkaloids (Moyano et al., 2002).

Role in Cocaine Biosynthesis

A study involving Erythroxylum coca, the plant from which cocaine is derived, investigated the oxidation of N-methylputrescine to pyrrolinium ion during cocaine biosynthesis. This study employed a remote isotope method to explore the stereoselectivity of this oxidation process, finding that the oxidation of N-methylputrescine is stereoselective (Hoye et al., 2000).

Advancements in RNA Methylation Studies

Nm-seq, a sensitive method for transcriptome-wide mapping of Nm (2'-O-methylation) with base precision, leverages the differential reactivity of 2'-O-methylated and 2'-hydroxylated nucleosides. This method revealed thousands of Nm sites in human mRNA, suggesting potential functional roles (Dai et al., 2017).

Insights into Alkaloid Biosynthesis

Cloning and characterization of a Nicotiana tabacum methylputrescine oxidase transcript highlighted the importance of the oxidative deamination of N-methylputrescine in pyridine and tropane alkaloid biosynthesis. This study revealed how the kinetic properties of the enzyme could influence alkaloid profiles observed in tobacco roots (Heim et al., 2007).

properties

Molecular Formula

C5H16N2+2

Molecular Weight

104.19 g/mol

IUPAC Name

4-azaniumylbutyl(methyl)azanium

InChI

InChI=1S/C5H14N2/c1-7-5-3-2-4-6/h7H,2-6H2,1H3/p+2

InChI Key

RMIVMBYMDISYFZ-UHFFFAOYSA-P

Canonical SMILES

C[NH2+]CCCC[NH3+]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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